Molecular Topology Differentiation from Linear Indole-2-Carboxamides: Conformational Restriction and Pharmacophoric Presentation
CAS 1103513-98-9 incorporates an indoline-2-carboxamide core with a fused bicyclic [4.4.0] ring system, introducing conformational rigidity at the carboxamide attachment point that is absent in simple indole-2-carboxamides. Published SAR on indoline-2-carboxamide derivatives against T. brucei demonstrated that the (R)-enantiomer (EC50 = 0.029 μM) was approximately 1,400-fold more potent than the (S)-enantiomer (EC50 = 41 μM), confirming that the three-dimensional orientation of the carboxamide group is a critical determinant of biological activity in this scaffold class [1]. The target compound's oxoacetyl linker further extends the pharmacophore into a distinct vector trajectory not achievable with acetamide or direct carboxamide linkages. By contrast, simple unsubstituted indole-2-carboxamides, such as those described in the IKK2 inhibitor patent literature, present a planar indole-carboxamide pharmacophore lacking the stereochemically defined indoline constraint and the 2-methylindole substitution found in CAS 1103513-98-9 [2].
| Evidence Dimension | Stereochemical impact on biological potency (class-level proxy) |
|---|---|
| Target Compound Data | Contains a stereogenic center at the indoline 2-position; (R)-configured indoline-2-carboxamides in the published series exhibit EC50 = 0.029 μM |
| Comparator Or Baseline | (S)-configured indoline-2-carboxamide analog: EC50 = 41 μM; Linear indole-2-carboxamides lacking indoline constraint: no stereochemical potency differential applicable |
| Quantified Difference | ~1,400-fold potency difference between (R) and (S) enantiomers in the indoline-2-carboxamide class [1] |
| Conditions | T. b. brucei cell proliferation assay (EC50); enantiomeric comparison of indoline-2-carboxamide scaffold with ether pendant (compound 1 series) |
Why This Matters
Procurement of a specific enantiomer or racemate directly determines whether the stereochemical potency advantage of the indoline-2-carboxamide scaffold is realized—generic indole carboxamides lack this stereochemical discrimination axis entirely.
- [1] Cleghorn LAT, Albrecht S, Stojanovski L, Simeons FRJ, Norval S, et al. Discovery of indoline-2-carboxamide derivatives as a new class of brain-penetrant inhibitors of Trypanosoma brucei. J Med Chem. 2015;58(19):7695-7706. Table 2: Stereochemical Investigation around the Original Hit. View Source
- [2] US Patent US20080269291. Chemical Compounds – Indole Carboxamide Derivatives as IKK2 Inhibitors. Published 2008-10-30. View Source
